molecular formula C8H7BF4O3 B1437028 (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 947533-09-7

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No. B1437028
M. Wt: 237.95 g/mol
InChI Key: DPSYYQDRJMHAGP-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . Its molecular formula is CHBFO .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene, isopropyl borate, and methylTetrahydrofuran. The reaction system is cooled to -15 °C, and 500 mL of isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not more than -10 °C, and the reaction is kept at a low temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CHBFO. It has an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Fluorinated Compounds in Medical Diagnostics and Treatment

Recent studies have emphasized the significance of fluorinated compounds, particularly BODIPY derivatives, in the medical field due to their high fluorescent intensity and low toxicity. These compounds are being explored for their potential in improving therapeutic efficacy in cancer treatment through the modification of drug micro- and nanocarriers. The incorporation of BODIPY derivatives into these carriers not only enhances the therapeutic effect but also enables real-time in vitro and in vivo imaging of the drug carriers, showcasing the versatility of fluorinated compounds in medical diagnostics and treatment applications (Marfin et al., 2017).

Electrochemical Biosensors

The development of electrochemical biosensors utilizing ferroceneboronic acid and its derivatives highlights the innovative application of boronic acids in detecting various biological entities. These sensors leverage the selective binding of boronic acid moieties to sugars, glycated hemoglobin, and fluoride ions, demonstrating the compound's potential in non-enzymatic glucose sensing and monitoring of blood glucose levels. This research underlines the capacity of boronic acid derivatives to act as foundational elements in the creation of sensitive and selective biosensors for healthcare applications (Wang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials have emerged as promising candidates for the development of organic light-emitting diodes (OLEDs) due to their structural diversity and tunable optoelectronic properties. The exploration of BODIPY derivatives in OLEDs aims to develop 'metal-free' infrared emitters, contributing to the advancement of organic optoelectronics. This application showcases the potential of fluorinated boronic acids in enhancing the performance and efficiency of OLEDs, offering a path toward the creation of innovative display and lighting technologies (Squeo & Pasini, 2020).

Seawater Desalination

The application of boronic acid derivatives in seawater desalination, particularly in the removal of boron by reverse osmosis membranes, addresses a critical environmental challenge. Research in this area focuses on optimizing the process for boron removal, highlighting the importance of understanding the physicochemical properties of boronic acids and their interactions within the desalination process. This application is crucial for ensuring the safety and quality of drinking water, demonstrating the environmental significance of boronic acid derivatives in water treatment technologies (Tu et al., 2010).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause serious eye irritation, respiratory irritation, and skin irritation. If swallowed, it can be harmful. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSYYQDRJMHAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660284
Record name [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

CAS RN

947533-09-7
Record name [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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